

Potential cytotoxicity of Fak-IN-14 in normal cells

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Compound of Interest

Compound Name: *Fak-IN-14*

Cat. No.: *B12378802*

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Technical Support Center: Fak-IN-14

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of **Fak-IN-14** (also known as Y15 and 1,2,4,5-Benzenetetraamine tetrahydrochloride) in normal, non-cancerous cells. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of **Fak-IN-14** in normal (non-cancerous) cell lines?

A1: Based on available research, **Fak-IN-14** is expected to have minimal cytotoxic effects on non-transformed cells at concentrations effective against cancerous cells. Studies using various methods of Focal Adhesion Kinase (FAK) inhibition, including antisense oligonucleotides, have shown no induction of apoptosis or significant loss of adhesion in normal human fibroblasts[1]. While comprehensive quantitative data (IC50 values) for a wide range of normal cell lines is limited in published literature, the general consensus points towards a favorable selectivity for cancer cells. One study did note that a different FAK inhibitor exhibited low cytotoxicity in the normal human kidney cell line, HK2[2].

Q2: Are there any in vivo toxicity data available for **Fak-IN-14**?

A2: Yes, a preclinical study in mice investigated the in vivo toxicity of **Fak-IN-14** (Y15). The study reported no mortality or statistically significant differences in body weight at doses of 30 mg/kg administered intraperitoneally over 28 days, and at 100 mg/kg administered orally over 7 days. Furthermore, no clinical chemical, hematological, or histopathological changes were observed in various organs of the mice at these dosages[3][4].

Q3: How does the cytotoxicity of **Fak-IN-14** in normal cells compare to its effect on cancer cells?

A3: **Fak-IN-14** generally exhibits significantly higher cytotoxicity in cancer cell lines compared to normal cells. This selectivity is a key aspect of its therapeutic potential. While direct comparative studies with a broad panel of normal and cancer cell lines are not readily available, the wealth of data on its potent anti-cancer activity, coupled with the qualitative evidence of its low impact on normal cells, suggests a favorable therapeutic window. For context, the IC50 values for **Fak-IN-14** in various cancer cell lines are provided in the data table below.

Q4: What is the mechanism of action of **Fak-IN-14** and how does it relate to its potential cytotoxicity?

A4: **Fak-IN-14** is a selective inhibitor of Focal Adhesion Kinase (FAK) that specifically targets the autophosphorylation of tyrosine 397 (Y397). This autophosphorylation is a critical step in the activation of FAK and the subsequent downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion[5]. In many cancer cells, these pathways are dysregulated and FAK is often overexpressed, making them highly dependent on FAK signaling for their survival and proliferation. Normal cells, on the other hand, have more robust and redundant signaling pathways, which may explain their lower sensitivity to FAK inhibition. The inhibition of FAK in cancer cells can lead to cell detachment-induced apoptosis (anoikis), cell cycle arrest, and reduced proliferation[2][6].

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Unexpected cytotoxicity observed in a normal cell line.	Cell line may be particularly sensitive to FAK inhibition.	Perform a dose-response curve to determine the precise IC50 value for your specific cell line. Start with a wide range of concentrations, for example, from 0.1 μ M to 100 μ M.
Off-target effects of the compound at high concentrations.	Ensure the use of highly pure Fak-IN-14. If possible, include a structurally related but inactive compound as a negative control. Also, consider using a second, structurally different FAK inhibitor to confirm that the observed effect is due to FAK inhibition.	
Experimental conditions (e.g., cell density, serum concentration).	Standardize your experimental protocols. Cell density and serum levels can influence the cellular response to inhibitors. Ensure consistency across experiments.	
Difficulty in dissolving Fak-IN-14.	The compound is a tetrahydrochloride salt.	Fak-IN-14 is soluble in water and DMSO[7]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Inconsistent results between experiments.	Variability in cell culture conditions or reagent preparation.	Maintain a consistent cell culture passage number and ensure cells are healthy and in the exponential growth phase before treatment. Prepare fresh dilutions of Fak-IN-14 from the stock solution for each experiment.
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Quantitative Data

Table 1: Cytotoxicity of **Fak-IN-14** (Y15) in Various Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation
TT	Medullary Thyroid Cancer	2.05	[8]
TPC1	Papillary Thyroid Cancer	5.74	[8]
BCPAP	Papillary Thyroid Cancer	9.99	[8]
K1	Papillary Thyroid Cancer	17.54	[8]
SW620	Colon Cancer	~1	[6]
SW480	Colon Cancer	~1	[6]
DLD1	Colon Cancer	~1	[6]
HCT116	Colon Cancer	~2	[6]
LS180	Colon Cancer	~2	[6]

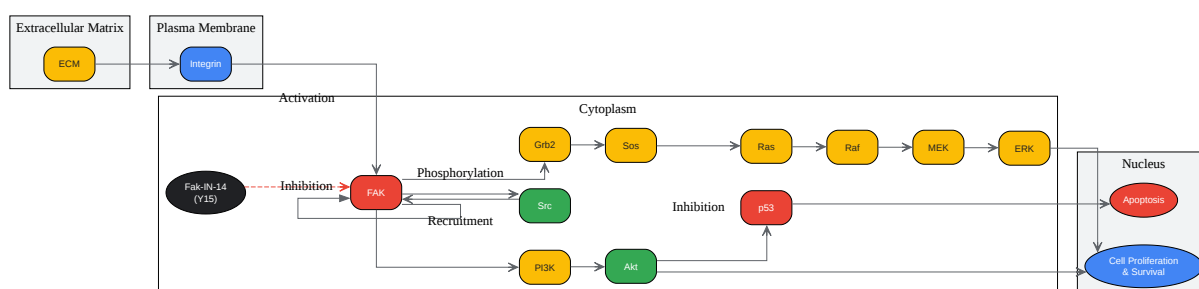
Note: This table provides a selection of reported IC50 values in cancer cell lines for comparative purposes. The precise IC50 can vary depending on the specific experimental conditions (e.g., incubation time, assay method).

Experimental Protocols

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Allow the cells to adhere and grow for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of **Fak-IN-14** in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of **Fak-IN-14**. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.
- **Incubation:** Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration.

Signaling Pathways and Workflows



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Caption: Simplified FAK signaling pathway and the inhibitory action of **Fak-IN-14**.

Caption: Experimental workflow for determining the cytotoxicity of **Fak-IN-14**.

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